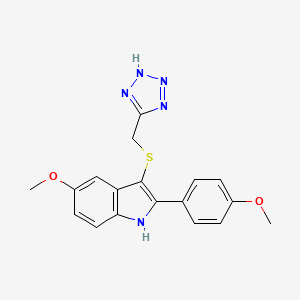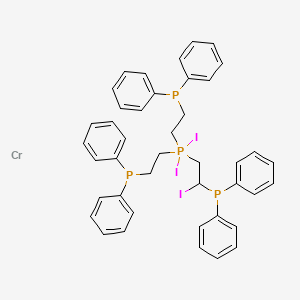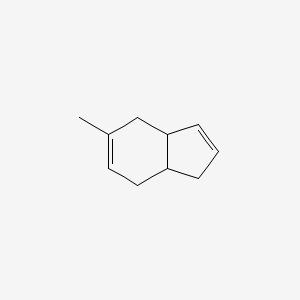
Indene, 5-methyl-3a,4,7,7a-tetrahydro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indene, 5-methyl-3a,4,7,7a-tetrahydro is an organic compound with the molecular formula C10H14 and a molecular weight of 134.2182 g/mol . This compound is a derivative of indene, characterized by the presence of a methyl group and a tetrahydro structure, which makes it a unique and interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indene, 5-methyl-3a,4,7,7a-tetrahydro can be achieved through the Diels-Alder reaction between cyclopentadiene and isoprene. This reaction predominantly yields endo- and exo-5-isopropenyl-2-norbornenes, which can further undergo Cope rearrangement to produce the desired compound . The reaction conditions typically involve the use of a batch reactor in a cyclohexane solution at different temperatures to optimize the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reactants, would be applicable.
Chemical Reactions Analysis
Types of Reactions: Indene, 5-methyl-3a,4,7,7a-tetrahydro undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Indene, 5-methyl-3a,4,7,7a-tetrahydro has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Indene, 5-methyl-3a,4,7,7a-tetrahydro exerts its effects involves its interaction with molecular targets through various pathways. For instance, in a Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form cycloaddition products . The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
- 1H-Indene, 3a,4,7,7a-tetrahydro-
- cis-Bicyclo[4.3.0]nona-3,7-diene
- trans-Bicyclo[4.3.0]nona-3,7-diene
Comparison: Indene, 5-methyl-3a,4,7,7a-tetrahydro is unique due to the presence of the methyl group and its tetrahydro structure, which influences its reactivity and applications.
Properties
CAS No. |
7395-89-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-methyl-3a,4,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h2,4-5,9-10H,3,6-7H2,1H3 |
InChI Key |
QUUPYIWVLBJWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC=CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


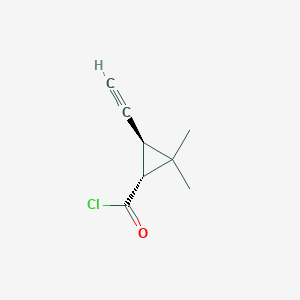
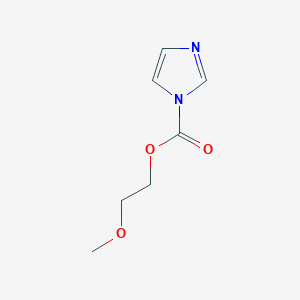
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
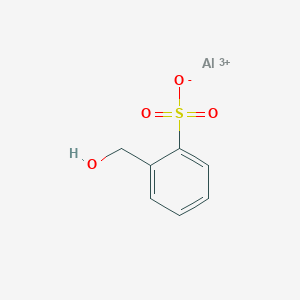
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)

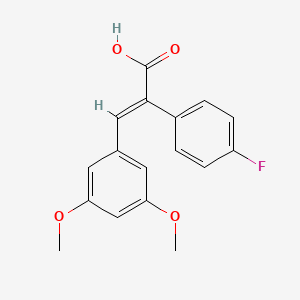

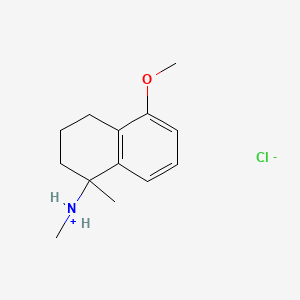
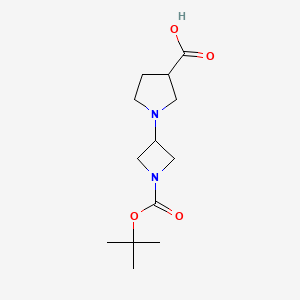
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
